molecular formula C18H22N6OS B2741013 1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide CAS No. 1171231-98-3

1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2741013
CAS No.: 1171231-98-3
M. Wt: 370.48
InChI Key: GBIBAEALZKZAON-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H22N6OS and its molecular weight is 370.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is structurally similar to other molecules that have been synthesized and studied for their anti-inflammatory properties . These molecules often target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Mode of Action

Based on its structural similarity to other anti-inflammatory compounds, it may inhibit the activity of cox enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins, thromboxanes, and leukotrienes. By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators .

Pharmacokinetics

Similar compounds have been shown to be well-absorbed and distributed throughout the body . The metabolism and excretion of the compound would likely depend on its chemical structure and the presence of functional groups that can be modified by metabolic enzymes.

Result of Action

The compound’s action could result in a reduction of inflammation. By inhibiting COX enzymes and reducing the production of pro-inflammatory mediators, the compound may alleviate symptoms of inflammation .

Properties

IUPAC Name

2-ethyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-3-24-15(6-7-19-24)17(25)20-13-4-5-14-16(12-13)26-18(21-14)23-10-8-22(2)9-11-23/h4-7,12H,3,8-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIBAEALZKZAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.